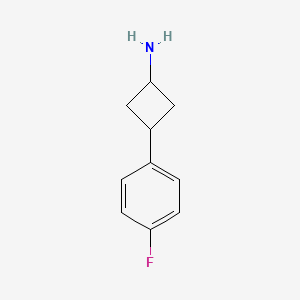

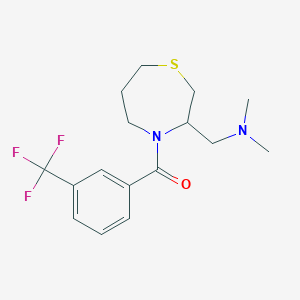

![molecular formula C24H21ClN6O4 B2942040 N-(2,5-dimethoxybenzyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide CAS No. 1112009-67-2](/img/structure/B2942040.png)

N-(2,5-dimethoxybenzyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,5-dimethoxybenzyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide, also known as DOF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological research. DOF is a synthetic compound that was first synthesized in 2014 and has since been studied extensively for its mechanism of action and biochemical and physiological effects.

Applications De Recherche Scientifique

Anticancer Activity

- Benzamides with 1,3,4-oxadiazol-2-yl phenyl and trimethoxyphenyl groups have shown significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds were synthesized starting from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides. They exhibited moderate to excellent anticancer activity compared to the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Inhibition of Binge Eating

- Compounds such as SB-649868, which contain an oxadiazole ring and a fluorophenyl group, have been evaluated for their role in reducing binge eating in female rats. These compounds selectively reduced binge eating for highly palatable food without affecting standard food pellet intake (Piccoli et al., 2012).

Anticonvulsant Agents

- A series of 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles, designed as anticonvulsant agents, showed that the introduction of an amino group at position 2 of the oxadiazole ring and a fluoro substituent at the ortho position had the best anticonvulsant activity. The effect is mediated through benzodiazepine receptors (Zarghi et al., 2008).

α-Glucosidase Inhibitory, Antimicrobial and Antioxidant Activities

- Benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings exhibited notable α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives showed better ABTS scavenging activities and DPPH scavenging activity than acarbose, and were effective against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).

Novel Synthesis and Characterization

- Novel synthesis routes and characterization of compounds involving 1,3,4-oxadiazole and benzonitrile units in the main chain and acetoxybenzamide groups in the side chain have been reported. These compounds exhibited good thermal stability and solubility, and were able to form thin, flexible films with potential applications (Sava et al., 2003).

Mécanisme D'action

Target of action

Indole derivatives, which these compounds are part of, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and its functional groups.

Mode of action

The interaction of indole derivatives with their targets can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

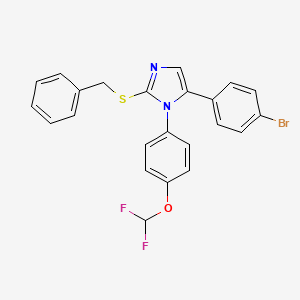

N-(3-chloro-4-methoxyphenyl)-2-[8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN6O4/c1-13-4-6-18-16(8-13)22-23(24(33)30(12-26-22)11-21-27-14(2)29-35-21)31(18)10-20(32)28-15-5-7-19(34-3)17(25)9-15/h4-9,12H,10-11H2,1-3H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFYTLUDJXWTTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=NC(=NO4)C)CC(=O)NC5=CC(=C(C=C5)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxybenzyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-1-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2941963.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2941964.png)

![8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2941966.png)

![7-[(2,5-dimethylphenyl)methyl]-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2941968.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2941969.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2941971.png)